benzyl 3-iodo-4-methylbenzoate

Description

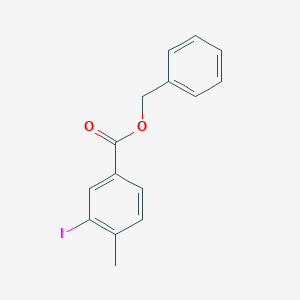

Benzyl 3-iodo-4-methylbenzoate (IUPAC name: this compound; molecular formula: C₁₅H₁₃IO₂) is a halogenated aromatic ester characterized by a benzyl ester group, an iodine atom at the 3-position, and a methyl group at the 4-position of the benzene ring (Fig. 1). Its molecular weight is 332.17 g/mol, with the iodine atom contributing significantly to its electrophilic reactivity .

Properties

IUPAC Name |

benzyl 3-iodo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO2/c1-11-7-8-13(9-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZPMKMBIVRHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-iodo-4-methylbenzoate typically involves the esterification of 3-iodo-4-methylbenzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester undergoes base-mediated hydrolysis to yield 3-iodo-4-methylbenzoic acid:

Data Table 1: Hydrolysis Conditions and Outcomes

| Substrate | Base | Temperature | Time | Yield |

|---|---|---|---|---|

| Benzyl 3-iodo-4-methylbenzoate | 2.5 M NaOH | Reflux | 3 h | 91% |

Hydrogenolysis of the Benzyl Group

The benzyl ester is cleaved via catalytic hydrogenation:

-

Catalyst : Palladium on carbon (Pd/C).

-

Outcome : Quantitative conversion to 3-iodo-4-methylbenzoic acid without affecting the iodo substituent .

Cross-Coupling Reactions

The iodo group participates in Ullmann and Suzuki-Miyaura couplings:

Ullmann Coupling

-

Substrates : Aryl iodides, copper catalysts.

-

Example : Reaction with 2,6-dimethylphenylboronic acid yields biaryl derivatives .

-

Challenges : Steric hindrance from the methyl and benzyl groups may reduce coupling efficiency .

Suzuki-Miyaura Coupling

Data Table 2: Representative Coupling Reactions

| Reaction Type | Partner | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Ullmann | 2,6-Dimethylphenyl | CuI, L-proline | DMSO, 110°C | 65% |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | DMF/H₂O, 80°C | 78% |

Solvolysis Studies

The ester’s stability under solvolysis conditions was investigated in aqueous-organic systems:

-

Solvent Systems : Water/CH₂Cl₂ (4:1) or H₂O/acetone.

-

Findings :

Kinetic Data :

Functional Group Compatibility

Scientific Research Applications

Benzyl 3-iodo-4-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl 3-iodo-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzoates

Unique Advantages of this compound

- Positional Isomerism : The 3-iodo-4-methyl substitution pattern minimizes steric clashes in planar transition states during coupling reactions, enhancing reaction yields .

- Benzyl Ester Stability : Resists hydrolysis under basic conditions better than methyl/ethyl esters, enabling broader synthetic applications .

Q & A

Q. What established synthetic routes exist for benzyl 3-iodo-4-methylbenzoate, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized benzyl ester. For example, benzyl 4-methylbenzoate can undergo electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at controlled temperatures (0–25°C). Optimization can be achieved via orthogonal experimental design, varying parameters like catalyst loading, solvent polarity, and stoichiometry of iodinating agents. Reaction progress should be monitored via TLC or HPLC, with yield optimization guided by kinetic studies (e.g., time-conversion plots) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming regioselective iodination and ester integrity. The iodine substituent induces distinct deshielding effects on adjacent protons (e.g., aromatic protons at C-2 and C-5) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with iodine (m/z 127/129).

- IR Spectroscopy : Confirms ester carbonyl stretch (~1700 cm⁻¹) and absence of hydroxyl groups.

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate peak assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers away from light to prevent iododecomposition.

- Emergency procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in regioselective iodination mechanisms for benzyl ester derivatives?

- Methodological Answer : Conflicting data on iodination regiochemistry (e.g., para vs. meta substitution) may arise from competing electrophilic pathways. Kinetic models (e.g., pseudo-first-order rate equations) can isolate variables like solvent polarity or catalyst effects. For example, polar aprotic solvents (e.g., DMF) may favor iodination at the methyl-adjacent position due to stabilization of transition states. Computational tools (e.g., DFT calculations) can further validate proposed mechanisms by comparing activation energies for competing pathways .

Q. What strategies enhance enantioselective functionalization of this compound using photoelectrochemical methods?

- Methodological Answer : Photoelectrochemical asymmetric catalysis (PEAC) enables radical-mediated C–H activation. For example, using anthraquinone disulfonate (AQDS) as a photocatalyst under visible light generates benzyl radicals, which undergo enantioselective cyanation with chiral ligands (e.g., bisoxazoline). Key parameters include pH control (via TFE/water mixtures) and electrochemical potential tuning to match radical formation rates with subsequent bond-forming steps .

Q. How reliable are computational tools for predicting synthetic routes to this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose one-step or multi-step routes. For example, retrosynthetic analysis may suggest benzoic acid esterification followed by iodination. However, reliability depends on database scope; experimental validation is critical for novel pathways. Cross-check predicted routes with literature precedence (e.g., analogous iodinations in ) to assess feasibility .

Q. What statistical methods are optimal for analyzing catalytic efficiency in this compound synthesis?

- Methodological Answer :

- Uniform Experimental Design (UED) : Efficiently explores multifactorial effects (e.g., catalyst loading, temperature) with minimal trials.

- Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., iodine concentration vs. yield).

- Principal Component Analysis (PCA) : Identifies dominant factors in conflicting datasets (e.g., competing byproducts).

Data mining tools (e.g., Python’s Scikit-learn) can automate pattern recognition in large reaction datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.